molecular formula C22H26N6O2 B6455077 5,6-dimethyl-3-{2-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one CAS No. 2549003-18-9

5,6-dimethyl-3-{2-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B6455077
CAS No.: 2549003-18-9
M. Wt: 406.5 g/mol
InChI Key: NDALCGSHHYBWDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic molecule featuring a 3,4-dihydropyrimidin-4-one core substituted with a benzodiazole-linked pyrrolidine moiety and methyl groups at positions 5 and 4. Its structural complexity arises from the fusion of multiple aromatic and saturated rings, which likely influence its physicochemical properties and biological interactions. The compound’s stereochemistry and conformational flexibility, governed by the octahydropyrrolopyrrole system, may play critical roles in its binding affinity to biological targets .

Structural elucidation of such compounds often relies on X-ray crystallography, with software like SHELX facilitating refinement and validation of crystallographic data.

Properties

IUPAC Name

5,6-dimethyl-3-[2-[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-oxoethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-14-15(2)23-13-28(21(14)30)12-20(29)26-8-16-10-27(11-17(16)9-26)22-24-18-6-4-5-7-19(18)25(22)3/h4-7,13,16-17H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDALCGSHHYBWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs are derived from heterocyclic frameworks such as pyrimidinones, benzodiazoles, and pyrrolidine derivatives. Below is a comparative analysis based on structural features, synthetic pathways, and inferred properties:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Potential Applications / Notes
Target Compound: 5,6-dimethyl-3-{2-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one 3,4-Dihydropyrimidin-4-one 5,6-dimethyl; benzodiazole-linked pyrrolidine; oxoethyl Hypothetical kinase inhibitor or GPCR modulator due to benzodiazole and amine motifs
Compound 4i: 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one Pyrimidin-2(1H)-one Coumarin; tetrazole; pyrazolone Fluorescent probe or anticoagulant candidate (coumarin derivatives are known for anticoagulant activity)
Compound 4j: 1,5-dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one Pyrimidin-4-one with thioxo group Thioxo; coumarin; tetrazole Possible antimicrobial agent (thioxo groups enhance electron-deficient character for nucleophilic targeting)
(5S)-6-(5-chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate Pyrrolo[3,4-b]pyrazine Chloropyridinyl; piperazine Kinase inhibitor (piperazine improves solubility; chloropyridine enhances hydrophobic binding)

Key Observations :

Core Structure Variations :

  • The target compound’s 3,4-dihydropyrimidin-4-one core is less electron-deficient compared to the thioxo-modified pyrimidin-4-one in Compound 4j. This difference may affect redox activity or binding to metal-containing enzymes .
  • The benzodiazole group in the target compound distinguishes it from coumarin-based analogs (e.g., 4i, 4j), which are typically fluorescent and used in bioimaging .

In contrast, the piperazine group in the pyrrolo[3,4-b]pyrazine derivative improves aqueous solubility, a critical factor in drug bioavailability. Methyl groups at positions 5 and 6 on the dihydropyrimidinone ring may sterically hinder interactions with flat binding sites (e.g., DNA intercalation), unlike the planar coumarin system in 4i .

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step coupling of pyrrolidine and benzodiazole precursors, whereas compounds like 4i/4j utilize tetrazole ring formation via [3+2] cycloaddition, a simpler route .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.